molecular formula C9H15NO2 B6269428 1-(oxolan-3-yl)piperidin-4-one CAS No. 1341886-47-2

1-(oxolan-3-yl)piperidin-4-one

Cat. No. B6269428
CAS RN: 1341886-47-2
M. Wt: 169.2
InChI Key:
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Description

“1-(oxolan-3-yl)piperidin-4-one” is a chemical compound with the molecular formula C9H15NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of piperidin-4-one derivatives has been explored in various studies. One method involves the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “1-(oxolan-3-yl)piperidin-4-one” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains an oxolane (tetrahydrofuran) group attached to the piperidine ring .

Safety and Hazards

The safety data sheet for a related compound, “1-(oxolan-3-yl)piperidin-4-amine dihydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, mist, or spray, and to wear protective clothing and eye protection when handling it .

Future Directions

The future directions for “1-(oxolan-3-yl)piperidin-4-one” and related compounds could involve further exploration of their pharmacological applications. Piperidine derivatives have shown potential as antimicrobial and anticancer agents , suggesting that they could be further developed and modified to design more potent drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(oxolan-3-yl)piperidin-4-one involves the reaction of 3-hydroxypiperidine with ethyl chloroformate to form 3-(ethoxycarbonyl)piperidine, which is then reacted with 3-hydroxytetrahydrofuran to form 1-(oxolan-3-yl)piperidin-4-one.", "Starting Materials": [ "3-hydroxypiperidine", "ethyl chloroformate", "3-hydroxytetrahydrofuran" ], "Reaction": [ "Step 1: React 3-hydroxypiperidine with ethyl chloroformate in the presence of a base such as triethylamine to form 3-(ethoxycarbonyl)piperidine.", "Step 2: React 3-(ethoxycarbonyl)piperidine with 3-hydroxytetrahydrofuran in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form 1-(oxolan-3-yl)piperidin-4-one." ] }

CAS RN

1341886-47-2

Molecular Formula

C9H15NO2

Molecular Weight

169.2

Purity

94

Origin of Product

United States

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